Z-Glu-NH2
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Overview
Description
Z-Glu-NH2, also known as N-carbobenzoxy-L-glutamine, is a derivative of the amino acid glutamine. It is commonly used in peptide synthesis and serves as a protective group for the amino group of glutamine. This compound is significant in the field of biochemistry and organic chemistry due to its role in the synthesis of peptides and proteins.
Mechanism of Action
Target of Action
Z-Glu-NH2, also known as glutamyl amide, is a derivative of the amino acid glutamic acid Amino acids, including glutamic acid, are known to interact with various enzymes, receptors, and transport proteins in the body .
Mode of Action
As an amino acid derivative, it may participate in protein synthesis, neurotransmission, and other metabolic processes . Amino acids can act as neurotransmitters, interacting with specific receptors in the nervous system . They can also be incorporated into proteins, influencing cellular functions and structures .
Biochemical Pathways
This compound, being a derivative of glutamic acid, may be involved in several biochemical pathways. Glutamic acid plays a crucial role in protein synthesis and serves as a precursor for the synthesis of other amino acids . It is also involved in the citric acid cycle, a key metabolic pathway for energy production .
Pharmacokinetics
Amino acids generally have good bioavailability as they can be readily absorbed in the gastrointestinal tract . They are distributed throughout the body, metabolized in various tissues, and excreted in urine .
Result of Action
The molecular and cellular effects of this compound are likely to be diverse, given the many roles of amino acids in the body. They can influence cell growth, differentiation, and function through their involvement in protein synthesis . As neurotransmitters or their precursors, they can also affect neural communication and brain function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability and activity of amino acids . Additionally, the presence of other molecules, such as enzymes and cofactors, can also influence their function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Glu-NH2 typically involves the protection of the amino group of glutamine. One common method is the esterification and transesterification of N-protected glutamic acid. The process involves the use of a glutamic acid-specific endopeptidase, which catalyzes the coupling of different nucleophiles with glutamic acid residues . The reaction is carried out in water-miscible organic solvents, such as methanol and dimethylformamide, under controlled pH conditions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale enzymatic reactions. The use of specific endopeptidases allows for efficient and selective synthesis of the compound. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Z-Glu-NH2 undergoes various chemical reactions, including:
Esterification and Transesterification: These reactions involve the formation of esters and transesters with different alcohols and amines.
Hydrolysis: The compound can be hydrolyzed to release the free amino group and the protective group.
Peptide Bond Formation: this compound is commonly used in peptide synthesis, where it forms peptide bonds with other amino acids.
Common Reagents and Conditions
Esterification: Methanol, dimethylformamide, and specific endopeptidases are used under controlled pH conditions.
Hydrolysis: Acidic or basic conditions are employed to hydrolyze the compound.
Peptide Synthesis: Coupling reagents such as carbodiimides and protecting groups are used to facilitate peptide bond formation.
Major Products Formed
Esters and Transesters: Formed during esterification and transesterification reactions.
Peptides: Formed during peptide synthesis, where this compound acts as a building block.
Scientific Research Applications
Z-Glu-NH2 has a wide range of applications in scientific research:
Biology: Employed in studies involving protein structure and function, as well as enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes.
Comparison with Similar Compounds
Similar Compounds
N-carbobenzoxy-L-glutamic acid: Similar to Z-Glu-NH2 but with a carboxylic acid group instead of an amide group.
N-carbobenzoxy-L-asparagine: Another amino acid derivative with a similar protective group.
Uniqueness
This compound is unique due to its specific protective group, which provides selective protection for the amino group of glutamine. This selectivity is crucial in peptide synthesis, allowing for the efficient and accurate formation of peptide bonds.
Properties
IUPAC Name |
(4S)-5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c14-12(18)10(6-7-11(16)17)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,18)(H,15,19)(H,16,17)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFBOIIKTDKSRE-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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